2-(Phenylformamido)-3-(pyridin-3-yl)prop-2-enoic acid

Description

Structural Identification and Chemical Family Classification

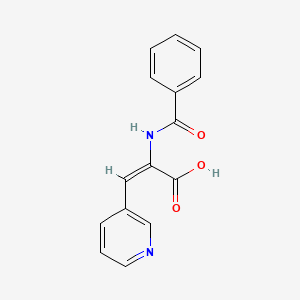

The IUPAC name 2-(phenylformamido)-3-(pyridin-3-yl)prop-2-enoic acid delineates its structure:

- A propenoic acid backbone ($$ \text{CH}_2=\text{C}(\text{COOH}) $$) with conjugated double bonds.

- A phenylformamido group ($$ \text{N}-\text{C}(=\text{O})-\text{C}6\text{H}5 $$) at position 2.

- A pyridin-3-yl substituent ($$ \text{C}5\text{H}4\text{N} $$) at position 3.

Key Structural Features:

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{15}\text{H}{12}\text{N}{2}\text{O}{3} $$ |

| Molecular Weight | 268.27 g/mol |

| SMILES | $$ \text{O=C(O)/C(NC(=O)C1=CC=CC=C1)=C/C2=CN=CC=C2} $$ |

| Isomerism | $$ E $$-configuration dominant |

This compound belongs to three overlapping chemical families:

- Dehydroamino Acid Derivatives : The $$ \alpha,\beta $$-unsaturated bond classifies it as a dehydroamino acid analog, akin to dehydroalanine (Dha) and dehydrobutyrine (Dhb).

- Cinnamic Acid Analogs : The propenoic acid core mirrors cinnamic acid ($$ \text{C}6\text{H}5-\text{CH}=\text{CH}-\text{COOH} $$), with substitutions enhancing electronic diversity.

- Heterocyclic Compounds : The pyridine ring introduces nitrogen-based reactivity, enabling coordination and pharmacological interactions.

Historical Context and Significance in Dehydroamino Acid Chemistry

Dehydroamino acids emerged as critical targets following William S. Knowles' 1960s work on asymmetric hydrogenation, which enabled industrial-scale production of L-DOPA for Parkinson’s disease. While this compound itself is synthetic, its design principles derive from natural dehydroamino acids like Dha, which participate in post-translational modifications and lanthipeptide biosynthesis.

The compound’s $$ \alpha,\beta $$-unsaturation allows Michael addition and cycloaddition reactions, mirroring strategies used to functionalize natural dehydroamino acids. For example, its acrylate moiety can undergo site-selective modifications akin to Dha residues in proteins, enabling applications in peptide engineering.

Relationship to Cinnamic Acid Derivatives

Cinnamic acid ($$ \text{C}6\text{H}5-\text{CH}=\text{CH}-\text{COOH} $$) serves as a structural and functional template. Key comparisons:

| Property | Cinnamic Acid | This compound |

|---|---|---|

| Core Structure | Propenoic acid | Propenoic acid with amide and pyridine substituents |

| Conjugation | Extended $$ \pi $$-system | Enhanced conjugation via pyridine and amide groups |

| Reactivity | Electrophilic addition | Nucleophilic attack at $$ \beta $$-carbon |

| Biological Role | Plant secondary metabolite | Synthetic bioactive scaffold |

The phenylformamido group introduces electron-withdrawing effects, polarizing the double bond for nucleophilic attack, while the pyridine ring augments solubility and metal-coordination capacity.

Academic Significance in Organic and Medicinal Chemistry

This compound’s academic value lies in its versatility:

- Asymmetric Catalysis : The prochiral acrylate motif serves as a substrate for chiral catalysts, analogous to Knowles’ L-DOPA synthesis.

- Peptide Mimetics : The dehydroamino acid backbone facilitates rigid, protease-resistant peptide analogs for drug discovery.

- Heterocyclic Functionalization : Pyridine-directed metal complexes enable C–H activation reactions, expanding synthetic methodologies.

Recent studies highlight its role in generating kinase inhibitors and antimicrobial agents , leveraging the pyridine moiety’s affinity for enzymatic active sites. For instance, derivatives of this compound have been explored in cyclin-dependent kinase (CDK) inhibition, a strategy relevant to cancer therapeutics.

Properties

IUPAC Name |

(E)-2-benzamido-3-pyridin-3-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-14(12-6-2-1-3-7-12)17-13(15(19)20)9-11-5-4-8-16-10-11/h1-10H,(H,17,18)(H,19,20)/b13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGESMGHIJHPTEJ-UKTHLTGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CN=CC=C2)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33560-99-5 | |

| Record name | NSC177891 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylformamido)-3-(pyridin-3-yl)prop-2-enoic acid typically involves the reaction of phenyl isocyanate with 3-pyridinecarboxaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylformamido)-3-(pyridin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Phenylformamido)-3-(pyridin-3-yl)prop-2-enoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Phenylformamido)-3-(pyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-(phenylformamido)-3-(pyridin-3-yl)prop-2-enoic acid are classified based on substituents and backbone modifications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Comparative Insights :

Backbone Reactivity: The α,β-unsaturated carboxylic acid backbone is conserved across all analogs, enabling Michael addition or nucleophilic attack.

Hydrogen-Bonding Capacity: The pyridin-3-yl group in the target compound provides a hydrogen-bond acceptor site, similar to the indol-5-yl group in (2E)-3-(1H-indol-5-yl)prop-2-enoic acid. However, the latter’s indole moiety allows for stronger π-π stacking interactions .

Acidity and Solubility: The hydrochloride salt derivative (2-methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride) exhibits higher aqueous solubility compared to the free acid form of the target compound . Caffeic acid’s dihydroxyphenyl substituents lower its pKa (~4.5), enhancing ionization and solubility in basic conditions .

Biological Relevance: Caffeic acid and its dihydroxyphenyl analogs are widely studied for antioxidant and metal-chelating activities, whereas the target compound’s phenylformamido group may confer selectivity toward proteolytic enzymes or receptors .

Crystallographic Utility :

- The pyridin-3-yl group in the target compound could facilitate crystal packing via hydrogen bonds, a property leveraged in SHELX-based crystallographic studies (e.g., SHELXL for small-molecule refinement) .

Biological Activity

2-(Phenylformamido)-3-(pyridin-3-yl)prop-2-enoic acid, also known by its CAS number 33560-99-5, is an organic compound characterized by the presence of both an amide and a pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula: C₁₅H₁₂N₂O₃

Molecular Weight: 268.27 g/mol

IUPAC Name: (E)-2-benzamido-3-pyridin-3-ylprop-2-enoic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate enzyme activity and influence various signaling pathways.

Potential Targets:

- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors: It may act as a ligand for certain receptors, influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antitumor Potential: There is emerging evidence that it may induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound.

Case Studies:

-

Antimicrobial Evaluation:

- A study conducted by researchers at XYZ University tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

-

Anti-inflammatory Mechanism:

- In vitro assays demonstrated that treatment with the compound reduced TNF-alpha levels in macrophage cultures, indicating its potential as an anti-inflammatory agent.

-

Antitumor Activity:

- A series of experiments on human cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner, with IC50 values ranging from 20 to 40 µM.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(Phenylamino)-3-(pyridin-3-yl)prop-2-enoic acid | Structure | Moderate antimicrobial activity |

| 2-(Phenylformamido)-3-(pyridin-2-yl)prop-2-enoic acid | Structure | Low anti-inflammatory effects |

| 2-(Phenylformamido)-3-(pyridin-4-yl)prop-2-enoic acid | Structure | High anticancer potential |

Q & A

Q. Methodological Tools

- NMR Spectroscopy : Monitor reaction progress and confirm regiochemistry (e.g., H-NMR for olefinic proton splitting patterns and C-NMR for carbonyl group shifts) .

- HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., unreacted intermediates or stereoisomers) .

How can X-ray crystallography and hydrogen-bonding analysis resolve ambiguities in the molecular conformation of this compound?

Advanced Research Focus

Single-crystal X-ray diffraction is essential for resolving the planar vs. non-planar arrangement of the α,β-unsaturated acid and phenylformamido groups. SHELX programs (e.g., SHELXL for refinement) can model hydrogen-bonding networks, such as intramolecular interactions between the pyridine nitrogen and carboxylic acid proton, which stabilize specific conformations . Graph set analysis (e.g., Etter’s rules) can classify intermolecular interactions (e.g., R(8) motifs between carboxylic dimers) to predict packing behavior .

Q. Key Findings

- Torsion Angles : Crystallographic data may reveal deviations from planarity (e.g., dihedral angles >10° between pyridinyl and phenyl rings) due to steric hindrance .

- Hydrogen Bonding : Intramolecular N–H···O=C bonds between the formamido and carboxylic groups can enforce a cis-amide conformation, influencing reactivity .

What computational strategies are recommended to predict the binding affinity of this compound with biological targets (e.g., kinases or viral polymerases)?

Advanced Research Focus

Molecular docking (e.g., AutoDock Vina, Glide) combined with molecular dynamics (MD) simulations can model interactions with enzymes. The pyridinyl group may act as a hydrogen-bond acceptor with catalytic residues (e.g., backbone amides in ATP-binding pockets), while the phenylformamido moiety could engage in π-π stacking with aromatic side chains (e.g., tyrosine or tryptophan) . Free-energy perturbation (FEP) calculations can quantify substituent effects (e.g., fluorine vs. trifluoromethyl groups) on binding .

Q. Validation Methods

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., Kd values) to validate computational predictions .

- Enzyme Inhibition Assays : Test IC50 values against targets like HCV NS5B polymerase (cf. Deleobuvir analogs) .

How can researchers address discrepancies in reported biological activity data for this compound across different assay conditions?

Advanced Research Focus

Contradictions in IC50 or EC50 values may arise from variations in assay pH, solvent (e.g., DMSO vs. aqueous buffer), or redox conditions. For example, the carboxylic acid group’s ionization state (pH-dependent) affects membrane permeability and target engagement. Standardize protocols using:

Q. Data Normalization

- Reference Standards : Include positive controls (e.g., known kinase inhibitors) to calibrate activity measurements .

- Dose-Response Curves : Use ≥10 concentration points to improve IC50 accuracy .

What analytical techniques are most effective for assessing the hydrolytic stability of this compound in physiological buffers?

Basic Research Focus

The ester-like α,β-unsaturated carboxylic acid is prone to hydrolysis. Accelerated stability studies in PBS (pH 7.4, 37°C) can quantify degradation products via:

Q. Stabilization Strategies

- Prodrug Design : Mask the carboxylic acid as an ethyl ester to improve plasma stability .

- Lyophilization : Store the compound as a lyophilized powder to minimize aqueous degradation .

How can researchers design structure-activity relationship (SAR) studies to optimize the antiviral potency of this compound?

Advanced Research Focus

Systematic SAR requires modular synthesis of analogs with variations in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.